(R)-1-(2'-Fluorobiphenyl-4-yl)-ethylamine hydrochloride
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Overview
Description
®-1-(2’-Fluorobiphenyl-4-yl)-ethylamine hydrochloride is a chiral amine compound that features a fluorinated biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2’-Fluorobiphenyl-4-yl)-ethylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2’-fluorobiphenyl-4-carboxylic acid.
Reduction: The carboxylic acid is reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Conversion to Amine: The alcohol is then converted to the amine via a substitution reaction with an appropriate amine source, such as ammonia or an amine derivative.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.
Formation of Hydrochloride Salt: The ®-enantiomer is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-1-(2’-Fluorobiphenyl-4-yl)-ethylamine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-(2’-Fluorobiphenyl-4-yl)-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The fluorine atom on the biphenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
®-1-(2’-Fluorobiphenyl-4-yl)-ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ®-1-(2’-Fluorobiphenyl-4-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated biphenyl structure allows it to engage in strong hydrophobic interactions and hydrogen bonding, which can modulate the activity of its targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorobiphenyl-4-yl)propionic Acid: An anti-inflammatory analgesic and antipyretic compound.
(S)-2-(2-Fluorobiphenyl-4-yl)propanoic Acid: A chiral compound with similar structural features but different stereochemistry.
Uniqueness
®-1-(2’-Fluorobiphenyl-4-yl)-ethylamine hydrochloride is unique due to its specific chiral configuration and the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
(1R)-1-[4-(2-fluorophenyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN.ClH/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15;/h2-10H,16H2,1H3;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZLMHLAVHFBRA-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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